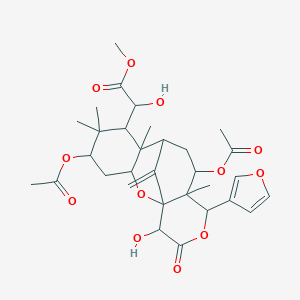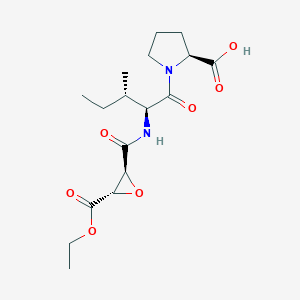![molecular formula C20H17ClN2O5 B236701 N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Mechanism of Action
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide binds irreversibly to the active site of BTK, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT, which are crucial for the survival and proliferation of B-cells. This compound also induces the cleavage of the pro-apoptotic protein PARP, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against BTK, with an IC50 (half maximal inhibitory concentration) of less than 10 nM in biochemical assays. In cellular assays, this compound has been shown to induce apoptosis in B-cells at low nanomolar concentrations. This compound has also been shown to have good selectivity for BTK, with minimal off-target effects on other kinases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is its potent and selective activity against BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation of this compound is its irreversible binding to BTK, which may limit its use in certain clinical settings. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the development of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide as a therapeutic agent for the treatment of B-cell malignancies. One potential direction is the combination of this compound with other targeted agents, such as inhibitors of PI3K or BCL-2, to enhance its efficacy. Another potential direction is the evaluation of this compound in combination with immunotherapeutic agents, such as checkpoint inhibitors or CAR-T cells, to enhance the immune response against B-cell malignancies. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, and to identify biomarkers that can predict response to treatment.
Synthesis Methods
The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. The second step involves the reaction of 2-acetoxychlorobenzene with 2-methoxyaniline to form 2-(2-methoxyphenyl)acetophenone. The third step involves the reaction of 2-(2-methoxyphenyl)acetophenone with furan-2-carboxylic acid to form this compound.
Scientific Research Applications
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity, resulting in the inhibition of B-cell receptor signaling and the induction of apoptosis (programmed cell death) in B-cells.
properties
Molecular Formula |
C20H17ClN2O5 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-18-11-13(8-9-15(18)23-20(25)17-7-4-10-27-17)22-19(24)12-28-16-6-3-2-5-14(16)21/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
ZXJSEIMQSRLJQD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)